![molecular formula C8H5N3 B1442137 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-44-5](/img/structure/B1442137.png)
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . One common intermediate used in these methods is 4-hydroxypyrrolo[2,3-d]pyrimidine . In one method, an aldehyde is produced as an intermediate, which is directly cyclized to afford the desired compound .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through various chemical reactions . For instance, they can undergo acid-catalyzed chemo-selective C-4 substitution . They also show reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Scientific Research Applications
Multi-Targeted Kinase Inhibitors
4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored as potential multi-targeted kinase inhibitors (TKIs). These compounds, particularly halogenated derivatives, have shown promising results in inhibiting various kinases involved in cancer cell proliferation . For instance, certain derivatives have demonstrated significant inhibitory activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, with IC50 values that are competitive with established TKIs such as sunitinib .
Apoptosis Inducers in Cancer Therapy
Research indicates that 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives can act as apoptosis inducers. One study highlighted a compound that induced cell cycle arrest and apoptosis in HepG2 cells, a liver cancer cell line. This was accompanied by an increase in proapoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a potential application in cancer therapy .
Antitubercular Agents
The structure of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine has been utilized in the development of antitubercular agents. A library of derivatives was synthesized, and several showed in vitro activity against Mycobacterium tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) value that suggests its potential as a lead compound in anti-TB drug development .
Pharmaceutical Intermediates
Compounds based on the 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine scaffold find applications as pharmaceutical intermediates. They are particularly useful in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases .
Anticancer Agents
Derivatives of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine have been investigated for their potential as anticancer agents. Their ability to interfere with cellular signaling pathways that are often dysregulated in cancer cells makes them valuable candidates for further research and development .
Anti-Inflammatory Applications
In medicinal chemistry, 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory properties. They serve as scaffolds for developing treatments for inflammatory diseases, including skin disorders like atopic dermatitis .
properties
IUPAC Name |
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-3-4-9-8(6)11-5-10-7/h1,3-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQHVJZVIPHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702196 | |
Record name | 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1147014-44-5 | |
Record name | 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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